molecular formula C15H17ClN2OS2 B5749380 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE

2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE

Cat. No.: B5749380
M. Wt: 340.9 g/mol
InChI Key: VJKFGXIRNIFJEJ-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

The cellular effects of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide are also not fully known. Benzothiazole derivatives have been shown to have inhibitory effects against M. tuberculosis, suggesting that they may influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with N-cyclohexylacetamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common synthetic routes include:

    Condensation Reaction: The condensation of 5-chloro-2-mercaptobenzothiazole with N-cyclohexylacetamide in the presence of a suitable catalyst and solvent.

    Nucleophilic Substitution: The nucleophilic substitution of 5-chloro-2-mercaptobenzothiazole with N-cyclohexylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch Reactor Synthesis: Using batch reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

    Agriculture: Studied for its potential as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-cyclohexylacetamide
  • 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-cyclohexylacetamide
  • 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is unique due to its specific substitution pattern and the presence of both benzothiazole and cyclohexylacetamide moieties

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS2/c16-10-6-7-13-12(8-10)18-15(21-13)20-9-14(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKFGXIRNIFJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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